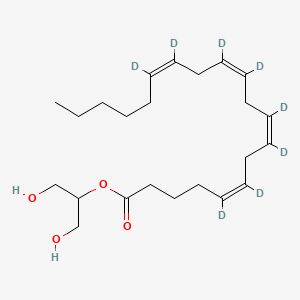
Trk-IN-16
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trk-IN-16 is a potent and selective inhibitor of the tropomyosin receptor kinase family, which includes tropomyosin receptor kinase A, tropomyosin receptor kinase B, and tropomyosin receptor kinase C. These kinases are encoded by the neurotrophic tyrosine receptor kinase genes and play a crucial role in the development and function of the nervous system. This compound has shown promise in the treatment of various cancers, particularly those with neurotrophic tyrosine receptor kinase gene fusions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trk-IN-16 involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the formation of a substituted [1,2,4] triazolo [4,3-a] pyrazine derivative, which exhibits tropomyosin receptor kinase inhibitory activity . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Trk-IN-16 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various functionalized derivatives of this compound .
Scientific Research Applications
Trk-IN-16 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of tropomyosin receptor kinases and their role in cellular signaling pathways.
Biology: Employed in research to understand the role of neurotrophic tyrosine receptor kinase gene fusions in cancer and other diseases.
Medicine: Investigated as a potential therapeutic agent for the treatment of cancers with neurotrophic tyrosine receptor kinase gene fusions, as well as other conditions involving abnormal tropomyosin receptor kinase activity.
Industry: Utilized in the development of diagnostic assays and companion diagnostics for detecting neurotrophic tyrosine receptor kinase gene fusions in tumor samples
Mechanism of Action
Trk-IN-16 functions as an ATP competitor, inhibiting the activity of tropomyosin receptor kinases by binding to their ATP-binding sites. This inhibition prevents the phosphorylation and activation of downstream signaling pathways, such as the mitogen-activated protein kinase, phosphoinositide 3-kinase, and phospholipase C-γ pathways. By blocking these pathways, this compound suppresses cancer cell proliferation and promotes apoptosis, leading to the reduction of tumor growth .
Comparison with Similar Compounds
Similar Compounds
Larotrectinib: Another tropomyosin receptor kinase inhibitor used for the treatment of cancers with neurotrophic tyrosine receptor kinase gene fusions.
Uniqueness of Trk-IN-16
This compound is unique in its high selectivity and potency for tropomyosin receptor kinases, making it a valuable tool for studying these kinases and their role in disease. Its ability to inhibit multiple tropomyosin receptor kinase isoforms provides a broader therapeutic potential compared to other inhibitors that may target only one isoform .
Properties
Molecular Formula |
C19H20FN5O |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-ethyl-6-[2-(3-fluorophenyl)pyrrolidin-1-yl]imidazo[1,2-b]pyridazine-3-carboxamide |
InChI |
InChI=1S/C19H20FN5O/c1-2-21-19(26)16-12-22-17-8-9-18(23-25(16)17)24-10-4-7-15(24)13-5-3-6-14(20)11-13/h3,5-6,8-9,11-12,15H,2,4,7,10H2,1H3,(H,21,26) |
InChI Key |
LWGGGMIQKJKNDU-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CN=C2N1N=C(C=C2)N3CCCC3C4=CC(=CC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


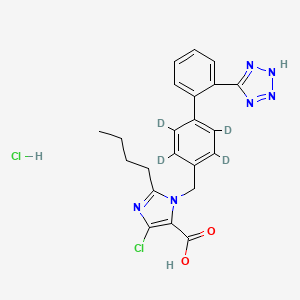
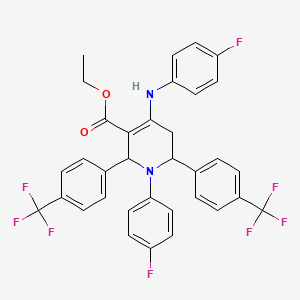

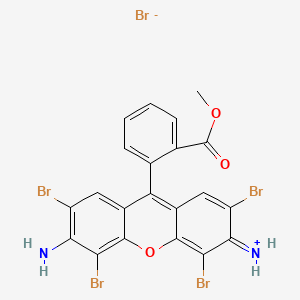

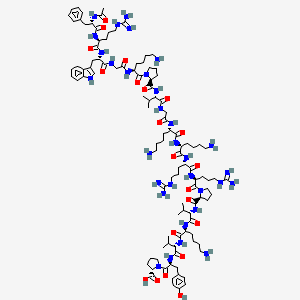
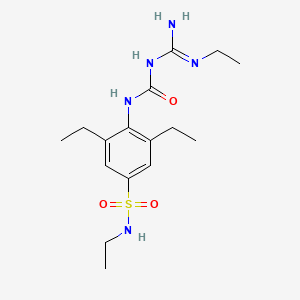

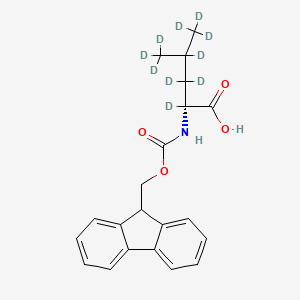
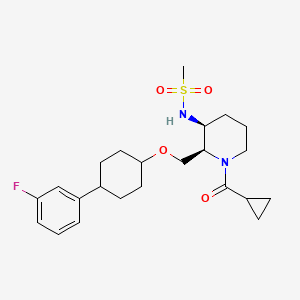
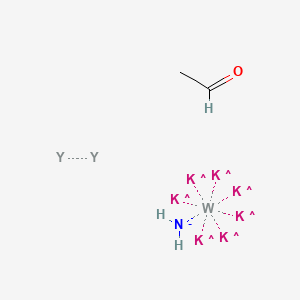
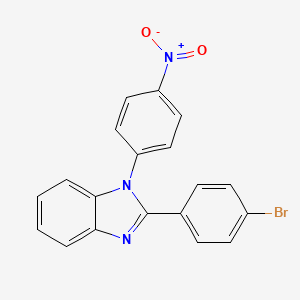
![[(2R,4S,5R)-4-acetyloxy-3-benzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12408410.png)
